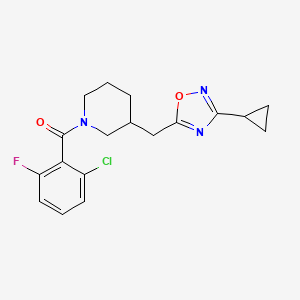

![molecular formula C22H30N4O2 B2858043 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 1226432-58-1](/img/structure/B2858043.png)

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazides were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides . The synthesized compounds were characterized by elemental analysis and spectroscopic techniques such as 1H-NMR and 13C-NMR .Molecular Structure Analysis

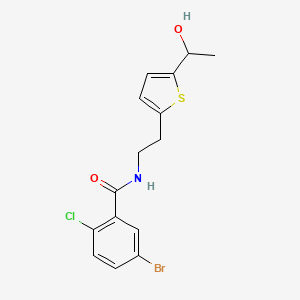

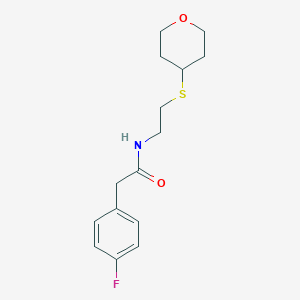

The molecular structure of this compound is based on a pyrimidinamine core, which is a six-membered ring containing two nitrogen atoms and four carbon atoms. Attached to this core are various functional groups, including an azepan-1-yl group, a propan-2-yl group, and an acetamide group.Chemical Reactions Analysis

While specific chemical reactions involving this compound have not been detailed in the available literature, similar compounds have been synthesized through reactions with various organic halides .Scientific Research Applications

Anticonvulsant Activity

This compound has been studied for its potential as an anticonvulsant . Research indicates that derivatives of this molecule show broad-spectrum activity in animal seizure models, such as the maximal electroshock (MES) test and the psychomotor 6 Hz seizure model . The compound’s efficacy in these models suggests it could be a candidate for further development in treating epilepsy, a neurological disorder with a high level of drug resistance.

Analgesic Properties

Studies have also revealed that this compound exhibits analgesic properties . It has been effective in various pain models, including the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin-induced neuropathic pain model in mice . This suggests its potential use in managing pain, which is a common symptom in many medical conditions.

Calcium Channel Inhibition

The mechanism of action for the anticonvulsant and analgesic effects may involve the inhibition of calcium currents mediated by Cav 1.2 (L-type) channels . This is significant because L-type calcium channels are known to play a role in various physiological processes, including muscle contraction and neurotransmitter release.

Metabolic Stability

The compound has demonstrated high metabolic stability on human liver microsomes . This is an important characteristic for a drug candidate as it suggests a lower likelihood of rapid metabolism and, therefore, a potentially longer duration of action within the body.

Low Hepatotoxicity

Preliminary studies indicate that the compound has negligible hepatotoxicity . This is crucial for the safety profile of a potential drug, as hepatotoxicity is a common reason for the withdrawal of drugs from the market.

Cytochrome P450 Inhibition

The compound has shown relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450 compared to reference compounds . This suggests that it might have a lower potential for drug-drug interactions, which is a significant consideration in drug development.

properties

IUPAC Name |

2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(4-propan-2-ylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O2/c1-16(2)18-8-10-19(11-9-18)24-20(27)15-28-21-14-17(3)23-22(25-21)26-12-6-4-5-7-13-26/h8-11,14,16H,4-7,12-13,15H2,1-3H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWNIELHOAUFQNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCCCCC2)OCC(=O)NC3=CC=C(C=C3)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)thiazolo[4,5-c]pyridine](/img/structure/B2857968.png)

![4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2857976.png)

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2857977.png)

![4-benzyl-2H,2'H,4H-spiro[benzo[b][1,4]oxazine-3,3'-furan]](/img/structure/B2857978.png)

![N-(4-ethoxyphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2857980.png)